molecular formula C13H14ClNO B2436014 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride CAS No. 1909310-10-6

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

Cat. No.: B2436014
CAS No.: 1909310-10-6
M. Wt: 235.71
InChI Key: VGWUWLWYAMCSDW-UHFFFAOYSA-N
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Description

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (CAS 1909310-10-6) is a high-value heterocyclic building block with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . This tetrahydrofuro[3,2-c]pyridine scaffold is a key structural frame in numerous bioactive and natural compounds, making it a crucial intermediate in medicinal chemistry and drug discovery . Research into this core structure has demonstrated its relevance in developing compounds with excellent JAK2 inhibitory activity, potent κ-opioid receptor agonism with antinociceptive effects, and significant antituberculosis activity . The compound is supplied as a powder and should be stored at room temperature . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Safety data should be consulted prior to use.

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13;/h1-5,8,14H,6-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUWLWYAMCSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Precursor Functionalization

A common approach involves functionalizing pyridine derivatives with side chains capable of intramolecular cyclization. For example:

  • Hydroxyalkylpyridine intermediates can undergo acid-catalyzed cyclization to form the furan ring. A pyridine substituted with a hydroxyethyl group at the 3-position may cyclize under acidic conditions (e.g., H2SO4 or PPA) to yield the furo[3,2-c]pyridine skeleton.
  • Halogenated intermediates enable cross-coupling reactions. A 3-bromopyridine derivative, when treated with a propargyl alcohol, can undergo Sonogashira coupling followed by cyclization.

Furan Ring Construction via Heterocyclization

Alternative routes build the furan ring onto a pre-formed pyridine:

  • Knorr-type cyclization : Reacting a pyridine-3-carbaldehyde with a β-ketoester in the presence of ammonium acetate forms the furan ring via condensation and cyclization.
  • Oxidative cyclization : Using iodine or hypervalent iodine reagents to oxidize dienol ethers adjacent to the pyridine nitrogen.

While pyridine’s electron-deficient nature limits electrophilic substitution, directed ortho-metalation strategies enable regioselective phenyl group introduction:

  • Directed lithiation : Treating a 3-substituted pyridine with LDA at low temperatures (-78°C) generates a lithiated intermediate at the 2-position, which reacts with phenyl electrophiles (e.g., PhB(OH)2 in Suzuki coupling).
  • Radical arylations : Free radical reactions, as described in patent WO1999033807A2, employ aryl halides and initiators like AIBN to introduce phenyl groups via radical substitution.

Cross-Coupling Reactions

Modern methods leverage transition metal catalysis:

  • Suzuki-Miyaura coupling : A 2-bromo-furo[3,2-c]pyridine intermediate reacts with phenylboronic acid in the presence of Pd(PPh3)4 and base to yield the 2-phenyl derivative.
  • Buchwald-Hartwig amination : For nitrogen-containing analogs, though less relevant here.

Hydrochloride Salt Formation

The final step involves protonating the pyridine nitrogen with HCl:

  • Direct treatment : Dissolving the free base in anhydrous ether and bubbling HCl gas yields the hydrochloride salt, which precipitates and is isolated via filtration.
  • Acid titration : Adding concentrated HCl to a solution of the free base in ethanol until pH ≈ 2, followed by crystallization.

Analytical Characterization

Critical data for validation include:

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), furan protons (δ 6.1–6.9 ppm), and pyridine protons (δ 8.2–8.5 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 205.18 (free base), with HCl adduct at m/z 241.64.
  • XRD : Confirms crystalline structure and salt formation.

Industrial-Scale Considerations

Patent US9828340 outlines scalable methods for analogous compounds, emphasizing:

  • Catalyst recycling : Chiral copper catalysts reused via filtration.
  • Solvent optimization : Tetrahydrofuran/water mixtures improve yield during hydrolysis.
  • Cost-effective reagents : Substituting expensive palladium catalysts with nickel in cross-couplings.

Chemical Reactions Analysis

Pictet–Spengler Reaction

The primary synthesis involves a semi-one-pot method combining imine formation and acid-catalyzed cyclization :

  • Imine Formation : Condensation of 2-(5-methylfuran-2-yl)ethanamine (amine precursor) with aromatic aldehydes (e.g., benzaldehyde) in acetonitrile.

  • Cyclization : Addition of HCl to the imine intermediate at elevated temperatures (50°C) triggers the Pictet–Spengler reaction, forming the tetrahydrofuro[3,2-c]pyridine core.

Reaction Conditions Yield Key Observations
1 hr at 50°C26%Initial low yield due to competing side reactions
Extended reaction timeImprovedIncreased yield with prolonged heating
Temperature adjustmentOptimizedHigher temperatures enhance cyclization efficiency

The product is initially isolated as the hydrochloride salt , which is converted to the free base via treatment with aqueous NaOH .

Structural Analysis

Property Value
Chemical Formula C₁₃H₁₄ClNO
Molecular Weight 235.71 g/mol
IUPAC Name 2-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride
PubChem CID 122156856
MDL Number MFCD29763376

The compound features a fused bicyclic system with a furan ring fused to a pyridine moiety. The hydrochloride salt form enhances solubility and stability .

Key Reaction Findings

  • Critical Parameters : Reaction time and temperature significantly influence yield. Optimized conditions balance cyclization efficiency and side-reaction suppression .

  • Salt Formation : The hydrochloride salt is a stable intermediate, requiring deprotonation to isolate the free base .

  • Structural Rigidity : The fused furan-pyridine system confers rigidity, potentially affecting reactivity in subsequent transformations .

Comparison of Reaction Pathways

Method Advantages Limitations
Pictet–SpenglerDirect cyclization from simple precursorsModerate yields, acid sensitivity
Alternative CyclizationsNot explored in literatureRequires more complex starting materials

References Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction (PMC10315887) American Elements product data for this compound

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride serves as a key intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines, suggesting its role as a therapeutic agent .

Medicine

  • Therapeutic Potential : The compound is being investigated for its ability to modulate biological pathways through interactions with specific enzymes or receptors. This property positions it as a candidate for drug development aimed at treating infectious diseases and cancer .

Industry

  • Material Development : In industrial applications, this compound can be utilized in the formulation of new materials and chemical processes. Its stability and solubility make it suitable for various formulations in pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure TypeUnique Features
4-Hydroxyfuro[3,2-c]pyridineFuro-pyridineDifferent biological activity profiles
2-Aminofuro[3,2-c]pyridineFuro-pyridineKnown for neuroprotective effects
5-Methylfuro[3,2-c]pyridineFuro-pyridineEnhanced lipophilicity affecting bioavailability
1-(Phenyl)furo[3,2-b]pyridineFuro-pyridineVariation in substituents alters reactivity

This table emphasizes how structural variations influence the biological activities and potential applications of these compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant potency against this resistant strain, highlighting its therapeutic potential in treating difficult infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound demonstrated substantial cytotoxicity with IC50 values lower than those of standard chemotherapeutics. This suggests its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride
  • 5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine-2-carboxylic acid

Uniqueness

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is unique due to its specific furo-pyridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Synthesis

The compound is synthesized through cyclization reactions involving 2-phenylpyridine and furan derivatives in the presence of strong acids like hydrochloric acid. This method allows for the formation of the furo-pyridine ring system that is crucial for its biological activity. Industrially, continuous flow reactors are often employed to enhance yield and efficiency during production .

PropertyDetails
Chemical Formula C₁₃H₁₄ClNO
Molecular Weight 235.71 g/mol
IUPAC Name 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine; hydrochloride
Appearance Powder
Storage Temperature Room Temperature

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms are still under investigation but may involve pathways relevant to cancer therapy and antimicrobial action .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae were reported at MIC = 75 µM and MIC = 100 µM respectively .
  • Comparative studies have shown that it may be more effective than traditional antibiotics in certain contexts .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. The structure of the furo-pyridine ring is believed to play a critical role in inhibiting cancer cell proliferation .

Case Studies

  • Antifungal Activity : A study evaluated a series of compounds similar to this compound against phytopathogenic fungi. Results indicated that certain derivatives displayed antifungal activities comparable to standard antifungal agents .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of this compound against a range of pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Multi-step synthesis involving cyclization and functional group protection is typical for fused heterocyclic systems. For example, highlights the use of NaOH in dichloromethane for similar pyridine derivatives, suggesting alkaline conditions may stabilize intermediates . Adjusting stoichiometry (e.g., 1:1.2 molar ratios for reagents) and solvent polarity (e.g., switching from THF to DCM) can enhance yields. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as noted in for related compounds .

Q. Which spectroscopic methods are most effective for confirming the structure of furopyridine derivatives?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to analyze aromatic protons and fused-ring systems, complemented by high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography (as in ) resolves stereochemical ambiguities in complex fused rings . IR spectroscopy can confirm hydrogen bonding in hydrochloride salts (e.g., N–H stretches at 2500–3000 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. recommends P405 (store locked) and P403 (ventilated storage) protocols for hygroscopic hydrochloride salts . Use desiccants (e.g., silica gel) to minimize hydrolysis.

Advanced Research Questions

Q. How can contradictory data on the biological activity of furopyridine derivatives be resolved through experimental design?

  • Methodological Answer : Discrepancies often arise from impurity profiles or solvent effects. Implement orthogonal purity validation (HPLC with UV/ELSD detection, as in for related impurities) . Use standardized bioassay conditions (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference). demonstrates structure-activity relationship (SAR) studies to isolate active pharmacophores .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under acidic/basic conditions?

  • Methodological Answer : Conduct forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) followed by LC-MS to identify breakdown products. ’s analysis of sulfonyl-piperidine stability under varying pH provides a model for tracking hydrolytic cleavage in fused-ring systems . Kinetic studies (Arrhenius plots) can predict shelf-life under storage conditions.

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate logP and pKa values for solubility optimization. Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., enzymes in ) identifies key binding interactions . ’s oxadiazole-piperidine derivatives illustrate scaffold modifications to enhance metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate purity via DSC (differential scanning calorimetry) for melting point accuracy. Compare NMR spectra with literature (e.g., ’s crystallographic data ensures correct assignments) . Batch-to-batch variability in hydrochloride salt formation (e.g., hydrate vs. anhydrous forms) may explain differences; use Karl Fischer titration to quantify water content .

Safety and Compliance

Q. What safety protocols are critical during large-scale synthesis of this compound?

  • Methodological Answer : Follow H290 (corrosive) and H315 (skin irritation) guidelines from , including fume hood use and PPE (nitrile gloves, face shields) . For exothermic steps (e.g., cyclization), use jacketed reactors with controlled cooling. emphasizes waste segregation for chlorinated byproducts .

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